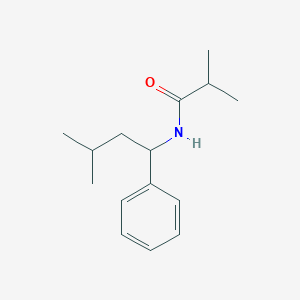
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as FL-Pyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. Specifically, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene may promote the expression of certain genes that have tumor-suppressing or anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In animal studies, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been shown to improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is its versatility in scientific research. It can be used in various fields, including cancer research, virology, and neuroscience. However, one of the limitations of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene research. One area of interest is its potential use in combination with other drugs for cancer treatment. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring ways to improve the solubility of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene to make it more accessible for experimentation.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its versatility and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene involves the reaction of 3-fluoroaniline with N-methylpyrrolidine-2,5-dione in the presence of a reducing agent. The reaction results in the formation of 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 1-(3-fluorophenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamidene has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-14-12(17)8-5-11(16)15(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCSZYCKELVXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)
![2-{5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6030550.png)

![methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6030554.png)
![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6030568.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6030579.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6030587.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030599.png)
